Pitolisant
描述
Pitolisant is an orally available, first-in-class antagonist/inverse agonist of the histamine H3 receptor . It is used to treat cataplexy (weak or paralyzed muscles) or excessive daytime sleepiness (EDS) in patients with narcolepsy .
Synthesis Analysis
The synthesis of Pitolisant HCl involves the use of piperidine and 1-bromo-3-chloropropane .Molecular Structure Analysis
Pitolisant is a small molecule with the chemical formula C17H26ClNO . It acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human histamine H3 receptor subtype .Chemical Reactions Analysis
Pitolisant undergoes hepatic metabolism, and about 63% of total elimination occurs via renal excretion into the urine as an inactive non-conjugated metabolite BP2.951 and a glycine conjugated metabolite .Physical And Chemical Properties Analysis
Pitolisant is a white or almost white crystalline powder . Its molecular weight is 295.85 g/mol .科学研究应用
Narcolepsy
- Application Summary : Pitolisant is used for the treatment of narcolepsy with or without cataplexy . Narcolepsy is a neurological disorder characterized by excessive daytime sleepiness (EDS).
- Methods of Application : Pitolisant is administered orally. The dosage is gradually increased and adjusted to a maximum dose of 35.6 mg/day .
- Results : Pitolisant has shown to improve EDS and reduce cataplexy in patients with narcolepsy . In a study, the Epworth Sleepiness Scale (ESS) showed a baseline reduction from 17.6 by 5.9 by pitolisant compared to only 1.0 with the placebo .
Parkinson’s Disease
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in Parkinson’s disease .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may be beneficial as an adjunct treatment in Parkinson’s disease .
Epilepsy
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in epilepsy .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in epilepsy .
Attention Deficit Hyperactivity Disorder (ADHD)
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in ADHD .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in ADHD .
Alzheimer’s Disease
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in Alzheimer’s disease .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in Alzheimer’s disease .
Dementia
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in dementia .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in dementia .
Obstructive Sleep Apnea
- Application Summary : Pitolisant is indicated to improve alertness and reduce excessive daytime sleepiness in adults with obstructive sleep apnea .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in obstructive sleep apnea .
Cluster Headache
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in cluster headache .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in cluster headache .
Migraine
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in migraine .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in migraine .
Obstructive Sleep Apnea
- Application Summary : Pitolisant is indicated to improve alertness and reduce excessive daytime sleepiness in adults with obstructive sleep apnea .
- Results : In patients with obstructive sleep apnea (OSA) who refuse or are nonadherent to continuous positive airway pressure (CPAP) therapy, treatment with pitolisant may reduce self-reported excessive daytime sleepiness .
Cluster Headache
- Application Summary : Pitolisant has been evaluated for potential therapeutic benefit in cluster headache .
- Results : While the specific outcomes are not detailed in the available research, it is suggested that pitolisant may have potential therapeutic benefits in cluster headache .
Migraine
安全和危害
未来方向
属性
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pitolisant hydrochloride | |
CAS RN |
903576-44-3 | |
Record name | Ciproxidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PITOLISANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。